molecular formula C20H17N3O5S B10870056 Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10870056
M. Wt: 411.4 g/mol
InChI Key: CXDOMHWSOTWQNX-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzoate ester, and a sulfanylacetyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidine-2-thiol with methyl 4-aminobenzoate in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate stands out due to its unique combination of a pyrimidine ring and a benzoate ester, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 4-[[2-[(4-hydroxy-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H17N3O5S/c1-28-19(27)13-7-9-14(10-8-13)21-15(24)11-29-20-22-17(25)16(18(26)23-20)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,21,24)(H2,22,23,25,26)

InChI Key

CXDOMHWSOTWQNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O

Origin of Product

United States

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